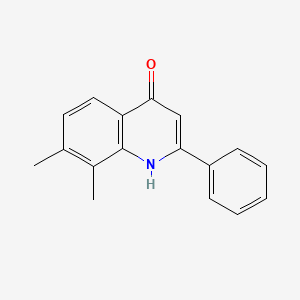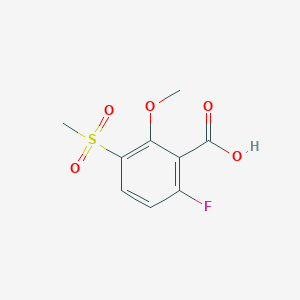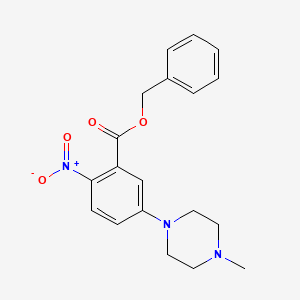
1,1,1,3,3,3-Hexafluoro-2-(4-iodo-2-methylphenyl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,3,3-Hexafluoro-2-(4-iodo-2-methylphenyl)-2-propanol is a fluorinated organic compound with a complex structure It is characterized by the presence of hexafluoro groups and an iodine-substituted methylphenyl group
Méthodes De Préparation
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(4-iodo-2-methylphenyl)-2-propanol typically involves multiple steps. One common method includes the reaction of hexafluoroacetone with 4-iodo-2-methylphenyl magnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1,1,1,3,3,3-Hexafluoro-2-(4-iodo-2-methylphenyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents and conditions used.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide and potassium fluoride.
Applications De Recherche Scientifique
1,1,1,3,3,3-Hexafluoro-2-(4-iodo-2-methylphenyl)-2-propanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems, particularly in the development of imaging agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(4-iodo-2-methylphenyl)-2-propanol involves its interaction with specific molecular targets. The hexafluoro groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1,1,1,3,3,3-Hexafluoro-2-(4-iodo-2-methylphenyl)-2-propanol can be compared with other fluorinated compounds, such as:
1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: Lacks the iodine and methyl groups, resulting in different chemical properties and reactivity.
1,1,1,3,3,3-Hexafluoro-2-(4-bromo-2-methylphenyl)-2-propanol: Contains a bromine atom instead of iodine, leading to variations in reactivity and applications.
1,1,1,3,3,3-Hexafluoro-2-(4-chloro-2-methylphenyl)-2-propanol:
Propriétés
Formule moléculaire |
C10H7F6IO |
|---|---|
Poids moléculaire |
384.06 g/mol |
Nom IUPAC |
1,1,1,3,3,3-hexafluoro-2-(4-iodo-2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H7F6IO/c1-5-4-6(17)2-3-7(5)8(18,9(11,12)13)10(14,15)16/h2-4,18H,1H3 |
Clé InChI |
XISVTTBXNMVYFD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)I)C(C(F)(F)F)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13709726.png)
![2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile](/img/structure/B13709727.png)
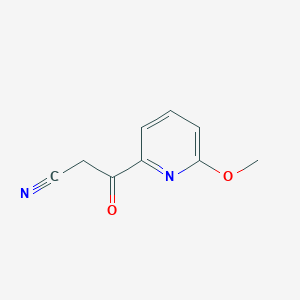
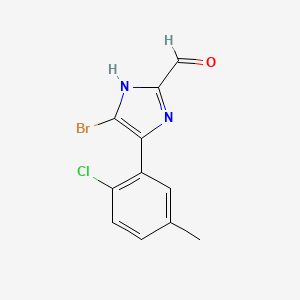
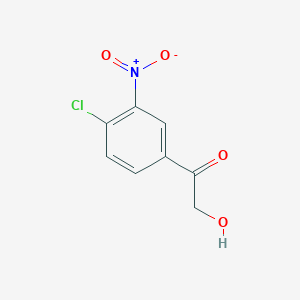
![2-Bromo-4-[(3,3-difluoro-1-azetidinyl)methyl]pyridine](/img/structure/B13709743.png)
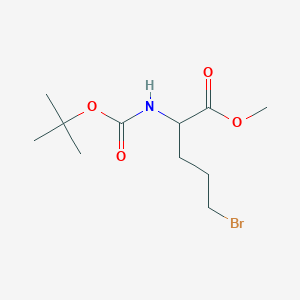
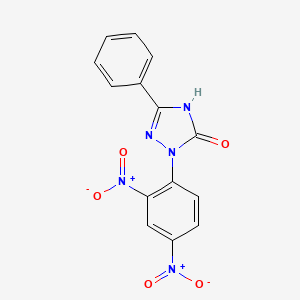
![2-Methylthieno[3,2-B]pyridine-5,7-diol](/img/structure/B13709768.png)
